molecular formula C10H22N4O2S2 B1665213 Alethine CAS No. 646-08-2

Alethine

Cat. No. B1665213
CAS RN: 646-08-2
M. Wt: 294.4 g/mol
InChI Key: WELIVEBWRWAGOM-UHFFFAOYSA-N
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Description

Beta Alethine is a disulfide agent that stimulates T and B-cell functions and exhibits anti-tumor and immunostimulant activity. (NCI)
Alethine is studied in the treatment of cancer. It belongs to a family of chemicals called disulfides. It is a low molecular weight disulfide that has been shown to exhibit in vivo antitumor activity in murine myeloma and melanoma models.

Scientific Research Applications

Cancer Research: Alethine in Melanoma Treatment

Alethine has shown significant promise in cancer research, particularly in treating melanoma. A study by Taub, Wright, and Guth (2017) demonstrated that the combination of anti-PD1 and β-alethine led to complete responses in a syngeneic mouse model of melanoma. This combination was effective even when neither drug had significant effects as a single agent. The research indicates that β-alethine therapy can halt tumor growth and induce regression of established melanoma, highlighting its potential as a cancer treatment (Taub, Wright, & Guth, 2017).

Adaptive Laboratory Evolution (ALE) Applications

While the term "alethine" specifically relates to cancer research, "ALE" is an abbreviation widely used in scientific contexts, referring to Adaptive Laboratory Evolution. ALE is a method used in various fields of biology and biotechnology:

  • Microbial Adaptation and Biotechnology : ALE is used to improve the performance of microorganisms in industrial processes. Studies by LaCroix et al. (2014) and Sandberg et al. (2014) demonstrate how ALE can be applied to enhance the growth and stress resistance of organisms like Escherichia coli, contributing to metabolic engineering (LaCroix et al., 2014), (Sandberg et al., 2014).

  • Enhancing Metabolic Engineering : Portnoy, Bezdan, and Zengler (2011) discuss how ALE allows for the optimization of production strains in metabolic engineering. Unlike directed modification of specific enzymes, ALE enables nonintuitive beneficial mutations to occur in various genes and regulatory regions (Portnoy, Bezdan, & Zengler, 2011).

  • Understanding Evolutionary Mechanisms : Long and Antoniewicz (2018) utilized flux analysis in ALE to link mutations to enhanced fitness phenotypes, addressing systems concepts such as optimality in metabolic pathways (Long & Antoniewicz, 2018).

  • Application in Industrial Biotechnology : Hirasawa and Maeda (2022) explored how ALE can create microbial cell factories for industrial applications, such as increasing stress tolerance and production of target compounds (Hirasawa & Maeda, 2022).

properties

CAS RN

646-08-2

Product Name

Alethine

Molecular Formula

C10H22N4O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide

InChI

InChI=1S/C10H22N4O2S2/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12/h1-8,11-12H2,(H,13,15)(H,14,16)

InChI Key

WELIVEBWRWAGOM-UHFFFAOYSA-N

SMILES

C(CN)C(=O)NCCSSCCNC(=O)CCN

Canonical SMILES

C(CN)C(=O)NCCSSCCNC(=O)CCN

Appearance

Solid powder

Other CAS RN

646-08-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

104071-87-6 (hydrobromide)
14307-88-1 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alethine
alethine hydrobromide
alethine hydrochloride
beta-alanyl-cysteamine disulfide
beta-alanylcysteamine disulfide
beta-alethine
Betathine
N,N'-(dithiodiethylene)bis(3-aminopropionamide)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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